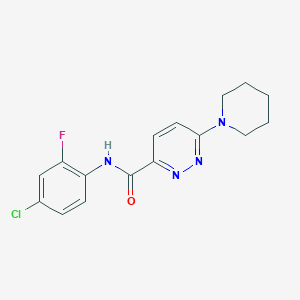

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGTWFCXLCTYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

Substitution Reactions:

Piperidine Substitution: The piperidine moiety is introduced via nucleophilic substitution or reductive amination reactions.

Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid or ester with an amine or ammonia.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyridazine ring or the carboxamide group, resulting in the formation of reduced analogs.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Reduced analogs of the pyridazine ring or carboxamide group.

Substitution Products: Functionalized aromatic derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A6 () :

2-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-6-fluorobenzamide features a benzamide core with a difluorophenyl-substituted piperidine. The additional fluorine atoms and pyrazole group may enhance target affinity but increase molecular weight (MW) and reduce solubility compared to the target compound.- Imidazopyridazine Analogs (): N-(3-Fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide incorporates a fused imidazopyridazine core. The imidazo ring may improve binding through π-π stacking but could reduce metabolic stability due to increased aromaticity.

Core Heterocycle Modifications

- Bicyclic Pyrrolopyridazine (): (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide contains a bicyclic pyrrolopyridazine system. The bromine and additional fluorines may increase potency but raise MW and synthetic complexity.

- Piperazine-Linked Analogs (): The compound rac-N-[trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-{4-[(4-{2-[(3R)-2,6-dioxopiperidin-3-yl]-6-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}piperazin-1-yl)methyl]piperidin-1-yl}pyridazine-3-carboxamide includes extended substituents with piperazine and isoindole groups. Such complexity may improve target specificity but reduce blood-brain barrier permeability, unlike the simpler piperidine in the target compound.

Physicochemical and Pharmacokinetic Profiles

- Crystalline Forms (): Derivatives like 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide emphasize crystallinity for stability. The target compound’s lack of bulky substituents (e.g., triazole or cyclopropane) may improve solubility and formulation flexibility.

Agrochemical Pyrazole Carboxamide () :

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide, though designed for agrochemical use, shares a carboxamide backbone. Its trifluoromethyl and pyrazole groups highlight the role of electronegative substituents in bioactivity, paralleling the target’s fluorine and chlorine atoms.

Structural and Functional Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step routes, such as coupling a pyridazine core with halogenated aryl groups via Buchwald-Hartwig amination or nucleophilic substitution. Key steps include:

- Step 1 : Preparation of the pyridazine-3-carboxamide backbone using carbodiimide-mediated coupling.

- Step 2 : Introduction of the piperidin-1-yl group via palladium-catalyzed cross-coupling under inert atmospheres.

- Step 3 : Final functionalization with the 4-chloro-2-fluorophenyl moiety using Suzuki-Miyaura or Ullmann reactions.

- Critical Conditions : Solvents (e.g., DMF, THF), catalysts (e.g., Pd(OAc)₂), and temperatures (60–120°C) must be optimized for yield and purity. Purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing aromatic vs. aliphatic protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable).

- Infrared (IR) Spectroscopy : Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) and aryl halide signatures .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Standard assays include:

- Kinase Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to determine binding affinity (Kᵢ) for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from structural analogs, assay conditions, or target specificity. Strategies include:

- Structural Comparison : Overlay 3D structures of analogs (e.g., from ) to identify critical substituents affecting activity.

- Assay Replication : Standardize protocols (e.g., ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine).

- Computational Modeling : Use molecular dynamics simulations to predict binding modes and explain activity differences .

Q. What strategies improve the pharmacokinetic properties of this compound for in vivo studies?

- Methodological Answer : Focus on ADME (Absorption, Distribution, Metabolism, Excretion) optimization:

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) or use prodrug approaches (e.g., esterification of carboxamide).

- Metabolic Stability : Replace labile groups (e.g., fluorophenyl vs. chlorophenyl) based on CYP450 metabolism studies.

- Plasma Protein Binding : Measure unbound fraction using equilibrium dialysis to refine dosing regimens .

Q. How can receptor-ligand interaction studies elucidate the mechanism of action?

- Methodological Answer : Techniques include:

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kₒₙ/kₒff) for target receptors.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics.

- Cryo-EM or X-ray Co-crystallography : Resolve ligand-receptor complexes at atomic resolution to guide structure-based drug design .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR requires:

- Scaffold Diversification : Synthesize analogs with substituent variations (e.g., piperidine vs. morpholine, chloro vs. fluoro).

- Bioactivity Profiling : Test analogs in parallel assays (e.g., kinase panels, cytotoxicity screens) to identify key pharmacophores.

- Statistical Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can Design of Experiments (DoE) optimize reaction yields during synthesis?

- Methodological Answer : Apply DoE principles to key parameters:

- Variables : Catalyst loading (5–20 mol%), temperature (50–100°C), solvent polarity (DMF vs. toluene).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.

- Validation : Confirm predicted yields with triplicate runs and refine models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.